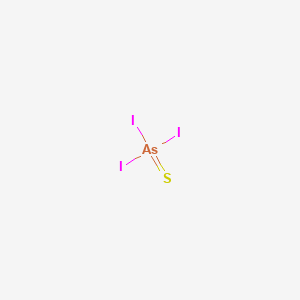
CID 78070266
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
CID 78070266 is a chemical compound with a unique structure and properties that have garnered interest in various scientific fields
Métodos De Preparación
The synthesis of CID 78070266 involves several steps, including the use of specific reagents and reaction conditions. The preparation methods can be categorized into synthetic routes and industrial production methods.
Synthetic Routes
The synthetic routes for this compound typically involve the use of phenyl-containing diamine substances, oxygen-containing heterocyclic compounds, polyamino organic matter, active group-containing compounds, end-capping reagents, and solvents . The reaction conditions include dissolving the phenyl-containing diamine substance and other reagents in a medium-high boiling point solvent, followed by a series of reactions to form the desired compound.
Industrial Production Methods
Industrial production methods for this compound involve large-scale synthesis using automated machinery and controlled reaction conditions. These methods ensure the consistent quality and purity of the compound, making it suitable for various applications.
Análisis De Reacciones Químicas
CID 78070266 undergoes several types of chemical reactions, including oxidation, reduction, and substitution reactions. The common reagents and conditions used in these reactions vary depending on the desired outcome.
Types of Reactions
Oxidation: this compound can undergo oxidation reactions in the presence of oxidizing agents, leading to the formation of oxidized products.
Reduction: Reduction reactions involve the use of reducing agents to convert this compound into reduced forms.
Substitution: Substitution reactions involve the replacement of specific functional groups in this compound with other groups, resulting in the formation of substituted products.
Common Reagents and Conditions
Oxidizing Agents: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reducing Agents: Common reducing agents include sodium borohydride and lithium aluminum hydride.
Substitution Reagents: Common reagents for substitution reactions include halogens and alkylating agents.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may produce oxidized derivatives, while substitution reactions may yield substituted compounds with different functional groups.
Aplicaciones Científicas De Investigación
CID 78070266 has a wide range of scientific research applications, including its use in chemistry, biology, medicine, and industry.
Chemistry
In chemistry, this compound is used as a reagent in various synthetic reactions. Its unique structure allows it to participate in complex chemical transformations, making it valuable for the synthesis of new compounds.
Biology
In biology, this compound is studied for its potential biological activities. Researchers investigate its effects on cellular processes and its potential as a therapeutic agent.
Medicine
In medicine, this compound is explored for its potential therapeutic applications. Its ability to interact with specific molecular targets makes it a candidate for drug development and treatment of various diseases.
Industry
In industry, this compound is used in the production of materials with specific properties. Its unique chemical structure allows it to be incorporated into polymers, coatings, and other industrial products.
Mecanismo De Acción
The mechanism of action of CID 78070266 involves its interaction with specific molecular targets and pathways. The compound exerts its effects by binding to these targets and modulating their activity.
Molecular Targets
This compound targets specific proteins and enzymes involved in various cellular processes. By binding to these targets, it can influence their activity and alter cellular functions.
Pathways Involved
The pathways involved in the mechanism of action of this compound include signaling pathways, metabolic pathways, and regulatory pathways. The compound’s interaction with these pathways can lead to changes in cellular behavior and physiological responses.
Comparación Con Compuestos Similares
CID 78070266 can be compared with other similar compounds to highlight its uniqueness. Similar compounds include those with comparable structures and properties.
Similar Compounds
CID 91851924: This compound has a similar structure and undergoes similar chemical reactions.
Tranexamic Acid: Although primarily used as an antifibrinolytic, tranexamic acid shares some structural similarities with this compound.
Uniqueness
The uniqueness of this compound lies in its specific chemical structure and the range of applications it offers. Its ability to participate in diverse chemical reactions and its potential therapeutic applications make it a valuable compound for scientific research and industrial use.
Propiedades
Fórmula molecular |
Al2Pd |
|---|---|
Peso molecular |
160.38 g/mol |
InChI |
InChI=1S/2Al.Pd |
Clave InChI |
BYBVBCOOYXMJKR-UHFFFAOYSA-N |
SMILES canónico |
[Al].[Al].[Pd] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


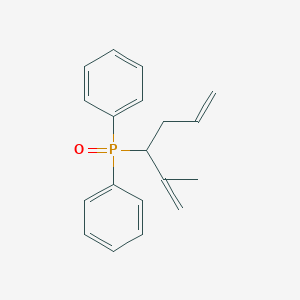
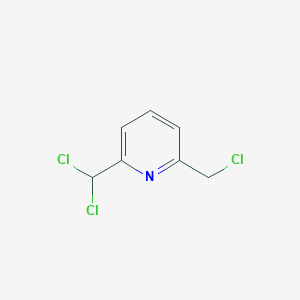

![2-{[(3,5-Di-tert-butyl-4-oxocyclohexa-2,5-dien-1-ylidene)methyl]amino}phenolate](/img/structure/B14624029.png)
![[(2R,3S,5R)-5-(2-amino-6-oxo-1H-purin-9-yl)-2-(phosphonooxymethyl)oxolan-3-yl] [(2R,3S,5R)-3-hydroxy-5-(5-methyl-2,4-dioxopyrimidin-1-yl)oxolan-2-yl]methyl hydrogen phosphate](/img/structure/B14624033.png)
![6-Amino-5-[2-(4-nitro-6-oxocyclohexa-2,4-dien-1-ylidene)hydrazinyl]naphthalene-1-sulfonamide](/img/structure/B14624034.png)
![3-[(2,5-Dimethylfuran-3-yl)sulfanyl]butane-2-thiol](/img/structure/B14624040.png)
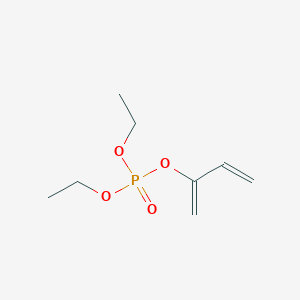
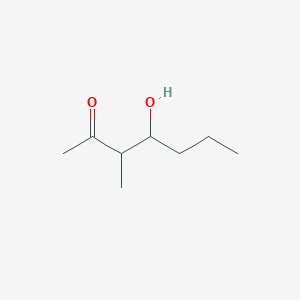
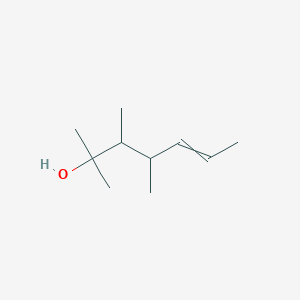
![N-[2-(9H-Thioxanthen-9-YL)ethyl]formamide](/img/structure/B14624072.png)
